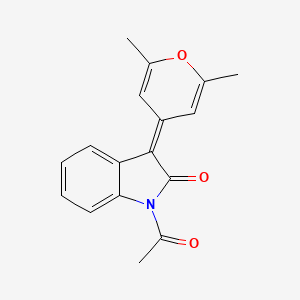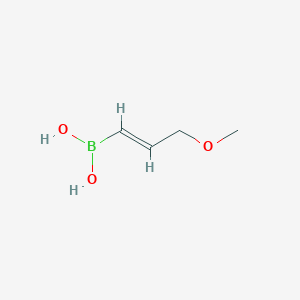
3-METHOXY-1-PROPENYLBORONIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-propenylboronic acid: is an organoboron compound with the molecular formula C4H9BO3 . This compound is known for its utility in various organic synthesis processes, particularly in the formation of carbon-carbon bonds. It is a versatile reagent in the field of organic chemistry, often used in Suzuki-Miyaura coupling reactions .
Mécanisme D'action
Target of Action
3-Methoxy-1-propenylboronic Acid, also known as [(E)-3-methoxyprop-1-enyl]boronic acid or (1E)-3-methoxy-1-propenylboronicacid, is primarily targeted in the field of organic synthesis . It is a valuable building block in the creation of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the compound, which is then replaced with a hydrogen atom . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The biochemical pathways affected by this compound include the Suzuki–Miyaura coupling . This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is soluble in DMF, DMSO, and Methanol . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new organic compounds . Through its interaction with its targets and the resulting changes, the compound enables the creation of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Therefore, it is typically stored in a controlled environment to maintain its stability .
Analyse Biochimique
Biochemical Properties
Boronic acids and their esters are known to participate in a variety of regio- and stereoselective carbon-carbon bond forming processes
Molecular Mechanism
Boronic acids and their esters are known to participate in a variety of regio- and stereoselective carbon-carbon bond forming processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Methoxy-1-propenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance. The reagents used in these processes are generally stable and environmentally benign .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-1-propenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted alkenes, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methoxy-1-propenylboronic acid has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- trans-2-Chloromethylvinylboronic acid pinacol ester
- trans-2-Ethoxyvinylboronic acid pinacol ester
- 3-Methoxycarbonylphenylboronic acid
Uniqueness: 3-Methoxy-1-propenylboronic acid is unique due to its methoxy group, which provides distinct reactivity and selectivity in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
IUPAC Name |
[(E)-3-methoxyprop-1-enyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMDPYJIRRSHW-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)
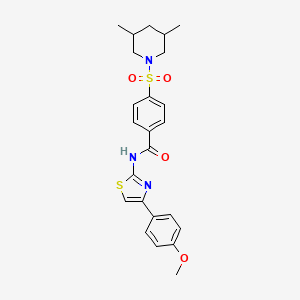
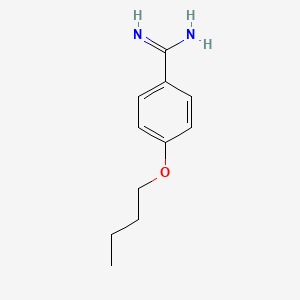
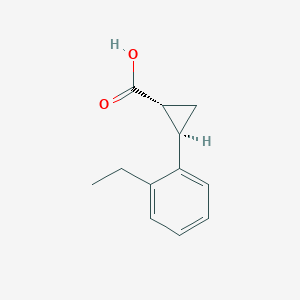
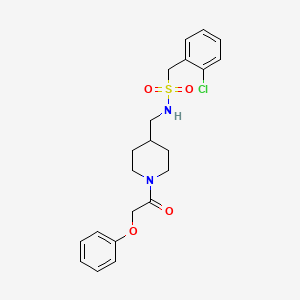
![5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2615253.png)
![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2615256.png)
![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)
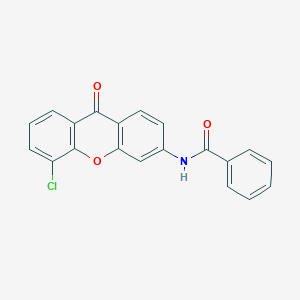
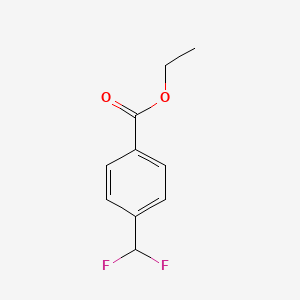
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2615263.png)
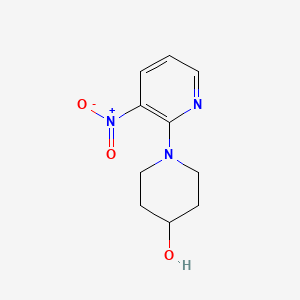
![N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2615265.png)
